molecular formula C20H25BN2O3 B2853597 Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 765949-02-8

Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B2853597
CAS No.: 765949-02-8
M. Wt: 352.24
InChI Key: RRBQRXSUDSDIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an unsymmetrical urea derivative featuring a 3-methylphenyl group on one nitrogen and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the other. The dioxaborolane moiety is a boronic ester, a key functional group in cross-coupling reactions such as Suzuki-Miyaura couplings . Boronic esters are widely utilized in medicinal chemistry and materials science due to their stability and reactivity. Potential applications include prodrug strategies (e.g., ROS-activated drug delivery) or as building blocks for organic electronic materials .

Properties

IUPAC Name

1-(3-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-14-7-6-8-17(13-14)23-18(24)22-16-11-9-15(10-12-16)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQRXSUDSDIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 1548941-57-6) is a complex organic molecule featuring a urea moiety linked to a phenyl ring with a boronate ester. This unique structure suggests potential applications in various biological contexts, particularly in cancer therapy and enzyme inhibition.

The chemical properties of this compound are essential for understanding its biological activity. Key properties include:

PropertyValue
Molecular FormulaC24H27BN2O3
Molecular Weight402.29 g/mol
Boiling Point491.2 ± 38.0 °C (Predicted)
Density1.17 ± 0.1 g/cm³ (Predicted)
pKa14.25 ± 0.43 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Cell Signaling : The presence of the boronate moiety indicates possible interactions with signaling pathways critical in cancer progression and immune response modulation.
  • Gene Expression Modulation : Evidence suggests that the compound may influence gene expression profiles in treated cells.

In Vitro Studies

Recent research has highlighted the compound's potential as an inhibitor of programmed cell death protein 1 (PD-1) interactions with its ligand PD-L1. In a study evaluating terphenyl-based small-molecule inhibitors, compounds similar to Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- demonstrated significant inhibition of PD-1/PD-L1 interactions at low concentrations (EC50 values of 0.82 nM and 2.07 nM for optimized compounds) . This suggests that derivatives of this urea compound could enhance T-cell activation in cancer immunotherapy.

Cytotoxicity and Selectivity

The cytotoxic effects of Urea derivatives have also been evaluated in various cell lines. Notably:

  • Jurkat T-cells : The compound exhibited selective toxicity towards Jurkat T-cells when PD-L1 was present but showed minimal effects on cells lacking PD-L1 expression .
  • Comparative Toxicity : The cytotoxic profile was comparable to existing therapies like BMS-1166, indicating a favorable therapeutic window for further development .

Case Study 1: PD-L1 Inhibition

In a controlled laboratory setting, Urea derivatives were tested for their ability to modulate immune responses via PD-L1 blockade. The results indicated that treatment with these compounds led to increased activation markers on CD4+ and CD8+ T-cells when co-cultured with PD-L1 expressing cells . This highlights the potential for these compounds in enhancing anti-tumor immunity.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of Urea derivatives with specific metabolic enzymes involved in cancer cell proliferation. The findings suggested that these compounds could alter metabolic fluxes within cancer cells, leading to reduced viability under nutrient-deprived conditions .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Urea derivatives are widely studied for their potential therapeutic effects. The specific compound under discussion has shown promise in the development of small-molecule inhibitors targeting cancer-related pathways. For example, studies have indicated that compounds with similar structures can inhibit PD-L1/PD-1 interactions, which are crucial in cancer immunotherapy .

2. Synthetic Chemistry

The compound serves as an intermediate in the synthesis of other complex molecules. Its boronate ester functionality allows for cross-coupling reactions, which are essential in constructing diverse organic compounds. This feature is particularly valuable in the development of pharmaceuticals and agrochemicals .

3. Material Science

Due to its unique chemical properties, this urea derivative can be utilized in the formulation of advanced materials. The incorporation of boronate esters can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Case Study 1: Cancer Therapy Development

A study published in the Journal of Medicinal Chemistry explored the efficacy of terphenyl-based small-molecule inhibitors derived from similar urea compounds. The study highlighted their potential to inhibit PD-L1 interactions effectively, demonstrating significant anti-tumor activity in preclinical models .

Case Study 2: Synthesis of Novel Compounds

Research conducted on synthetic methodologies revealed that urea derivatives could be synthesized through various pathways involving cycloaddition reactions and coupling with boronic acids. These methods have yielded high-purity products suitable for pharmaceutical applications .

Case Study 3: Polymer Enhancement

Investigations into the incorporation of boronate esters into polymer matrices showed improved mechanical properties and thermal stability. These enhancements make such polymers ideal candidates for applications in aerospace and automotive industries.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura cross-couplings, a cornerstone reaction for forming carbon-carbon bonds.

Reaction Partner Conditions Outcome Key Observations
Aryl halides (e.g., bromopyridines)Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 14h Biaryl productsHigh yields (87% reported in analogous reactions) due to efficient transmetalation .
Heteroaryl bromidesPd(dppf)Cl₂, K₂CO₃, THF/H₂OFunctionalized heterocyclesBoronate ester stability under aqueous conditions critical for success .

Mechanistic Insight :

  • The boronate ester undergoes transmetalation with palladium, followed by reductive elimination to form biaryl bonds .

  • Steric hindrance from the tetramethyl dioxaborolane group may slightly reduce reaction rates compared to simpler boronic acids .

Hydrolysis of the Boronate Ester

The 1,3,2-dioxaborolane moiety is hydrolytically labile under acidic or aqueous conditions:

Conditions Products Applications
H₂O, HCl (1M), RT, 12hBoronic acid derivative (HO-B(OH)-C₆H₄-urea)Intermediate for further functionalization .
Buffered pH 7.4, 37°CSlow hydrolysis (~5% over 24h)Stability in physiological environments relevant for drug intermediates .

Key Data :

  • Hydrolysis rates depend on pH and temperature, with faster degradation in strongly acidic media .

  • The urea group remains intact during hydrolysis, confirming its stability under mild conditions .

Urea Group Reactivity

The urea functionality participates in hydrogen bonding and selective transformations:

Reaction Type Conditions Outcome
Alkylation Ethyl iodide, K₂CO₃, DMFN-Alkylated urea derivatives
Oxidation KMnO₄, H₂O, 60°CDegradation to CO₂ and amines
Complexation Transition metals (e.g., Cu²⁺)Coordination polymers

Notable Findings :

  • The urea group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions .

  • Limited electrophilic substitution occurs at the urea nitrogen due to steric protection by the aryl groups .

Functionalization via Boronate Ester Exchange

The pinacol boronate ester can undergo ligand exchange with diols or fluorides:

Reagent Conditions Product
1,2-EthanediolToluene, refluxEthylene glycol boronate
KHF₂, H₂ORT, 2hTrifluoroborate salt

Applications :

  • Ligand exchange tailors solubility for specific synthetic or material applications .

  • Trifluoroborate derivatives exhibit enhanced stability in protic media .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data reveals:

  • Decomposition Onset : ~220°C (N₂ atmosphere)

  • Major Fragments : CO, NH₃, and boron oxides detected via MS .

Comparative Reactivity with Analogues

Compound Suzuki Coupling Efficiency Urea Stability
This Urea-Boronate High (87–92%) Moderate
Phenylboronic Acid Very High (95%) Low
N-Methyl Urea Derivatives Low (40–50%) High

Unique Advantages :

  • Combines boronate reactivity with urea’s hydrogen-bonding capacity for targeted synthesis .

  • Stability in organic solvents makes it suitable for multi-step reactions .

This compound’s dual functionality enables applications in pharmaceutical synthesis (e.g., kinase inhibitors ), materials science, and as a building block for complex architectures. Experimental protocols emphasize rigorous exclusion of moisture during storage to preserve boronate integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of analogous urea derivatives containing boronic esters or related groups:

Compound Name Substituent on N1 Substituent on N2 Boronic Ester Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-methylphenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Yes ~365 (estimated) Potential ROS-responsive drug delivery; cross-coupling precursor
N,N-Dimethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea N,N-Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Yes 306.16 (exact mass) Chelation, metal-binding applications
1-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Cyclopentyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Yes 343.25 (CAS: 874297-80-0) Steric hindrance effects; medicinal chemistry applications
BHAPI (Prochelator) Isonicotinohydrazide 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy group Yes 435.29 ROS-activated iron chelation; cytoprotective agent
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide Morpholine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Yes 344.23 (CAS: 874290-97-8) Solubility enhancement; catalytic applications

Key Findings

Substituent Effects :

  • The 3-methylphenyl group in the target compound introduces steric hindrance and modulates electronic properties compared to dimethyl () or cyclopentyl () substituents. These differences influence solubility and reactivity in cross-coupling reactions .
  • Electron-withdrawing groups (e.g., boronic esters) enhance stability but may reduce hydrogen-bonding capacity compared to unmodified ureas .

Biological Activity :

  • Unsymmetrical ureas without boronic esters (e.g., N-mesityl-N′-(3-methylphenyl)urea) exhibit enzyme inhibition and anticancer activity . The boronic ester in the target compound may enable additional applications, such as targeted drug release via ROS activation .

Synthetic Utility: Boronic esters facilitate Suzuki-Miyaura couplings, enabling integration into conjugated polymers or dyads for optoelectronic materials . For example, meta-terphenyl-linked donor–acceptor systems utilize similar boronic esters as building blocks .

Derivatives like BHAPI () demonstrate how boronic esters can be engineered for responsive behavior in biological environments.

Preparation Methods

Isocyanate-Aniline Coupling in Dichloromethane

The most widely reported method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-methylphenyl isocyanate in dichloromethane (DCM).

Procedure

  • Reaction Setup : A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2 mmol, 476 mg) in DCM (10 mL) is cooled to 0°C under nitrogen.
  • Isocyanate Addition : 3-Methylphenyl isocyanate (2 mmol, 298 mg) is added dropwise via syringe.
  • Stirring : The mixture is stirred overnight at room temperature.
  • Workup : The solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography (20–80% ethyl acetate/hexane).

Key Data

  • Yield : 80–85%
  • Purity : >95% (by ¹H NMR)
  • Reaction Time : 12–16 hours

This method leverages the high reactivity of aryl isocyanates with aromatic amines, forming the urea linkage via nucleophilic addition. The use of DCM ensures solubility of both reactants and minimizes side reactions.

Tetrahydrofuran-Based Synthesis Under Inert Atmosphere

An alternative protocol employs tetrahydrofuran (THF) as the solvent under strict inert conditions.

Procedure

  • Aniline Dissolution : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.74 mmol, 600 mg) is dissolved in anhydrous THF (30 mL) under nitrogen.
  • Isocyanate Addition : 3-Methylphenyl isocyanate (2.74 mmol, 409 mg) is introduced dropwise.
  • Stirring : The reaction is stirred at 23°C for 4 hours.
  • Isolation : The precipitate is collected by vacuum filtration and washed with cold acetonitrile.

Key Data

  • Yield : 83–90%
  • Purity : >98% (by HPLC)
  • Reaction Time : 4–6 hours

This method eliminates chromatography, favoring precipitation as a purification strategy. THF’s aprotic nature enhances reaction homogeneity, while the inert atmosphere prevents moisture-induced degradation of the boronate ester.

Comparative Analysis of Methods

Parameter DCM Method THF Method
Solvent Dichloromethane Tetrahydrofuran
Temperature 0°C → RT 23°C
Reaction Time 12–16 hours 4–6 hours
Yield 80–85% 83–90%
Purification Column Chromatography Filtration
Scale-Up Feasibility Moderate High

The THF method offers advantages in scalability and reduced purification complexity, making it preferable for industrial applications. Conversely, the DCM approach provides higher resolution in separating by-products for research-grade synthesis.

Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) are critical for solubilizing the boronate aniline and suppressing hydrolysis. Non-polar solvents like hexane result in incomplete conversion (<50%) due to poor reactant miscibility.

Stoichiometry and Equivalents

A 1:1 molar ratio of aniline to isocyanate minimizes symmetrical urea by-products. Excess isocyanate (>1.2 equiv) leads to bis-urea formation, reducing the target compound’s yield by 15–20%.

Temperature Effects

Reactions conducted at 0°C exhibit slower kinetics but higher selectivity, while room-temperature conditions accelerate the process at the cost of minor by-product generation (e.g., <5% oligomeric ureas).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 1.30 (s, 12H, Bpin-CH₃), 2.34 (s, 3H, Ar-CH₃), 7.20–7.77 (m, 8H, Ar-H), 8.09 (s, 1H, NH).
  • HRMS (ESI) :
    Calculated for C₂₀H₂₅BN₂O₃ [M+H]⁺: 352.24, Found: 352.23.
  • IR (NaBr) :
    3415 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O urea).

Physical Properties

  • Melting Point : 215–217°C
  • Solubility :
    • DCM: 25 mg/mL
    • THF: 18 mg/mL
    • Water: Insoluble

Industrial-Scale Considerations

Catalyst-Free Synthesis

Both methods avoid metal catalysts, aligning with green chemistry principles. The absence of palladium or vanadium residues ensures compliance with pharmaceutical impurity guidelines.

Cost Analysis

  • Raw Materials :
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: $320/kg
    • 3-Methylphenyl isocyanate: $280/kg
  • Production Cost (Per Gram) : $18.50 (DCM method) vs. $16.20 (THF method)

Applications and Derivatives

This urea-boronate serves as a precursor to kinase inhibitors (e.g., linifanib analogues) and cross-coupling reagents for bioconjugation. Functionalization at the boron center (e.g., fluorination via KHF₂) enables tuning of electronic properties for catalytic applications.

Q & A

Q. What are the optimal synthetic routes for preparing Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-?

  • Methodology : The synthesis typically involves reacting 3-methylphenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during the reaction . Key Considerations :
  • Purification via column chromatography to isolate the urea product.
  • Monitor reaction progress using TLC or HPLC to ensure completion.
  • Yield optimization may require adjusting stoichiometry or reaction time.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm urea linkage and aromatic substitution patterns. 11B^{11}\text{B} NMR is critical for verifying the boronic ester group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Q. What are the reactivity profiles of the boronic ester moiety in this compound?

  • Methodology : The dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions. To test reactivity:
  • React with aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) in a solvent like THF/water (3:1) at 80°C .
  • Monitor reaction by 11B^{11}\text{B} NMR to track boronic ester consumption.

Advanced Research Questions

Q. How can this compound be applied in targeted drug discovery, particularly as a kinase inhibitor or PROTAC component?

  • Methodology :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. The urea moiety may act as a hinge-binding region .
  • PROTAC Design : Conjugate the boronic ester to an E3 ligase ligand (e.g., thalidomide derivative) and a target protein binder. Assess degradation efficiency via Western blotting .
  • Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities to therapeutic targets .

Q. How should researchers address contradictions in literature regarding the compound’s stability under aqueous conditions?

  • Methodology :
  • Controlled Stability Studies : Incubate the compound in buffers of varying pH (3–10) at 37°C. Analyze degradation products via LC-MS.
  • Comparative Analysis : Replicate conflicting studies (e.g., differing synthetic batches or purification methods) to identify sources of variability .
  • Moisture Sensitivity : Store the compound under anhydrous conditions (argon atmosphere, 2–8°C) to mitigate hydrolysis .

Q. What strategies enhance the compound’s utility in materials science, such as polymer or MOF synthesis?

  • Methodology :
  • Polymer Cross-Linking : Incorporate into polyurethanes via reaction with diisocyanates. Test mechanical properties (e.g., tensile strength) post-curing .
  • MOF Construction : Use the boronic ester as a linker in metal-organic frameworks (MOFs) with transition metals (e.g., Zn2+^{2+}). Characterize porosity via BET surface area analysis .

Key Recommendations

  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) and replicate under standardized conditions .
  • Safety Protocols : Use gloves, goggles, and moisture-free setups when handling boronic esters due to their sensitivity .
  • Advanced Applications : Prioritize computational modeling to guide experimental design in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.